molecular formula C17H18Cl2N4O B2943528 N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-51-3

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Número de catálogo B2943528
Número CAS: 329779-51-3
Peso molecular: 365.26
Clave InChI: PCNZNIVBYSJFKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck & Co., Inc. and has since been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties Research into the synthesis and chemical properties of related compounds, such as those involving piperazine derivatives and acetamide functionalities, has provided valuable insights into the chemical synthesis processes, including the optimization of conditions for achieving high yields and purity. For example, Guillaume et al. (2003) outlined a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, demonstrating the removal of unwanted by-products and achieving an active yield of 68% (Guillaume et al., 2003).

Pharmacological Applications The pharmacological applications of compounds related to N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide span various therapeutic areas, including antipsychotic, anticancer, and neurological disorders. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) that exhibits selectivity for ACAT-1 over ACAT-2, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticonvulsant and Antinociceptive Activity A study by Góra et al. (2021) on derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide revealed potential anticonvulsant and analgesic properties. The synthesized compounds were evaluated for efficacy in acute models of epilepsy and pain, identifying compounds with significant activity compared to reference drugs (Góra et al., 2021).

Biological Screening for Diverse Applications Research on benzyl and sulfonyl derivatives of related compounds has shown significant biological activities, including antibacterial, antifungal, and anthelmintic activities. Khan et al. (2019) reported on the synthesis and screening of such derivatives, highlighting their potential as leads for developing new therapeutic agents (Khan et al., 2019).

Therapeutic Approach Against Alzheimer's Disease A study by Umar et al. (2019) on 1H-pyrazolo[3,4-b]pyridine derivatives demonstrated selective and potent inhibition of acetylcholinesterase (AChE) and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).

Propiedades

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNZNIVBYSJFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Synthesis routes and methods

Procedure details

A mixture of 1-pyridin-2-ylpiperazine (24 mg, 0.15 mmol, Aldrich), N-(2,3-dichlorophenyl)-2-chloroacetamide (48 mg, 0.20 mmol, Maybridge) and sodium carbonate (50 mg) in N,N-dimethylformamide/water (2:1, 2 mL) was shaken at room temperature for 18 hours. The resulting mixture was decanted, concentrated under reduced pressure the residue purified by preparative HPLC to provide 9 mg (16%) of the desired product as a trifluoroacetic acid salt. 1H NMR (500 MHz, DMSO-d6) δ 2.62 (t, J=4 Hz, 4H), 3.23 (s, 2H), 3.58 (t, J=4 Hz, 4H), 6.63 (t, J=5 Hz, 1H), 6.83 (d, J=6 Hz, 1H), 7.55 (t, J=6 Hz, 1H), 7.68 (m, 2H), 7.88 (m, 2H), 8.12 (d, J=5 Hz, 1H), 10.12 (s, 1H); MS (ESI/APCI+) m/e 365 (M+H)+.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
16%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.